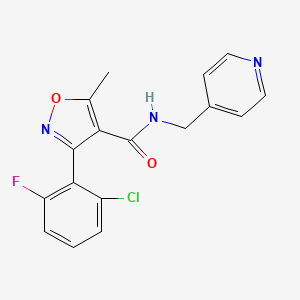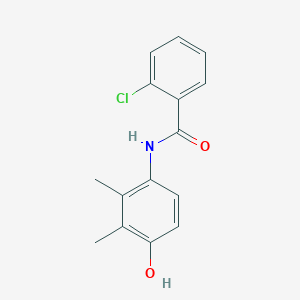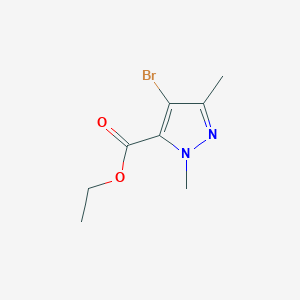
3-(2-氯-6-氟苯基)-5-甲基-N-(4-吡啶基甲基)-4-异恶唑甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(4-pyridinylmethyl)-4-isoxazolecarboxamide represents a complex organic compound characterized by a fusion of multiple functional groups and heterocyclic frameworks. Its relevance spans from its potential biological activities to its unique chemical properties, making it a subject of extensive research within the chemical and pharmaceutical fields.
Synthesis Analysis
The synthesis of complex molecules like 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(4-pyridinylmethyl)-4-isoxazolecarboxamide often involves multi-step reactions, including cyclization, amide formation, and halogenation. Key steps might include the use of specific reagents for functional group transformations and strategies to ensure regioselective and stereoselective outcomes. While the specific synthesis pathway for this compound was not found in the available literature, similar compounds have been synthesized through routes involving condensation reactions, nucleophilic substitutions, and the introduction of fluorine and chlorine atoms at specific positions on the aromatic rings to achieve desired structural features (McLaughlin et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for understanding their chemical behavior and potential interactions with biological targets. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically employed to elucidate the structure, confirming the arrangement of atoms and the presence of specific functional groups. The structure is further analyzed using computational methods, such as density functional theory (DFT), to predict reactivity and stability (Qin et al., 2019).
科学研究应用
合成和药物化学
- 新型化学实体的开发通常涉及含氟和含氯苯环化合物的合成,旨在探索它们在药物化学中的潜力。一项研究重点关注 3-氨基-4-氟吡唑的合成,强调含氟和含氯化合物作为药物化学中用于进一步官能化的构建模块的重要性(Riccardo Surmont 等人,2011) source。
抗癌活性
- 对含氟化合物(例如具有 6-氟苯并 [b] 吡喃-4-酮结构的化合物)的研究显示出在抗癌活性方面具有显着的希望。这些研究证明了结构相似的化合物在靶向各种癌细胞系中的潜力,突出了它们在开发新的治疗剂中的作用(A. G. Hammam 等人,2005) source。
抗菌和抗病原活性
- 化合物(特别是具有氯和氟苯基取代基的化合物)的抗菌和抗病原活性一直是人们感兴趣的主题。已测试此类化合物对细菌菌株(包括铜绿假单胞菌和金黄色葡萄球菌)的功效,展示了它们在开发具有抗生物膜特性的新型抗菌剂中的潜力(Carmen Limban 等人,2011) source。
酶抑制用于治疗应用
- 研究还探索了含异恶唑环的化合物(例如来氟米特及其代谢物)对特定酶的抑制作用。已评估这些化合物在类风湿性关节炎等疾病中的治疗潜力,方法是抑制对免疫反应至关重要的酶(W. Knecht 等人,1998) source。
属性
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2/c1-10-14(17(23)21-9-11-5-7-20-8-6-11)16(22-24-10)15-12(18)3-2-4-13(15)19/h2-8H,9H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBZKYSIPJPASJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-5-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}benzoic acid](/img/structure/B5589750.png)
![4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid](/img/structure/B5589763.png)
![4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-3-methyl-1-propyl-1H-pyrazole](/img/structure/B5589767.png)
![1-(2,5-dimethylphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5589776.png)

![N-[3-(aminocarbonyl)-5-phenyl-2-thienyl]-2-furamide](/img/structure/B5589802.png)


![O-ethyl S-methyl [{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]imidothiocarbonate](/img/structure/B5589816.png)
![2-[(2R)-2-hydroxypropanoyl]-N-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5589822.png)
![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5589825.png)
![N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5589831.png)
